(5Z)-5-(4-hydroxybenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-ALLYL-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes an allyl group, a hydroxyl-substituted phenyl group, and a thioxo group. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ALLYL-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3-allylrhodanine with 4-hydroxybenzaldehyde under Knoevenagel conditions. This reaction is carried out in the presence of acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ALLYL-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Investigated for its potential anticancer and antidiabetic properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ALLYL-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes such as protein kinases and topoisomerases, which are involved in cell proliferation and DNA replication. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis. Additionally, the compound’s antioxidant properties contribute to its therapeutic effects by reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-ALLYL-5-(4-METHOXYBENZYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-ALLYL-5-(4-NITROBENZYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
3-ALLYL-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to the presence of the hydroxyl group on the phenyl ring, which enhances its biological activity and allows for additional hydrogen bonding interactions. This structural feature distinguishes it from other similar compounds and contributes to its diverse pharmacological properties .
Properties
Molecular Formula |
C13H11NO2S2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11NO2S2/c1-2-7-14-12(16)11(18-13(14)17)8-9-3-5-10(15)6-4-9/h2-6,8,15H,1,7H2/b11-8- |
InChI Key |
JEJZMBONKMGLIM-FLIBITNWSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S |
Origin of Product |
United States |
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